molecular formula C7H15NO2 B2574230 N-methoxy-N,2-dimethylbutanamide CAS No. 158243-61-9

N-methoxy-N,2-dimethylbutanamide

Cat. No.: B2574230
CAS No.: 158243-61-9
M. Wt: 145.202
InChI Key: KAKOWMZZDIZSTD-UHFFFAOYSA-N
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Description

N-methoxy-N,2-dimethylbutanamide: is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is a derivative of butanamide, characterized by the presence of a methoxy group and two methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methoxy-N,2-dimethylbutanamide can be synthesized through the acylation of secondary amines with acyl chlorides . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale acylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N,2-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Comparison with Similar Compounds

  • N-methoxy-N,3-dimethylbutanamide
  • N-methoxy-N-methylbutanamide

Comparison: N-methoxy-N,2-dimethylbutanamide is unique due to the specific positioning of its methoxy and methyl groups, which can influence its reactivity and interactions compared to other similar compounds .

Conclusion

This compound is a versatile compound with potential applications in organic synthesis, industry, and possibly in biological and medicinal research. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the preparation of more complex molecules.

Properties

IUPAC Name

N-methoxy-N,2-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5-6(2)7(9)8(3)10-4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKOWMZZDIZSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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